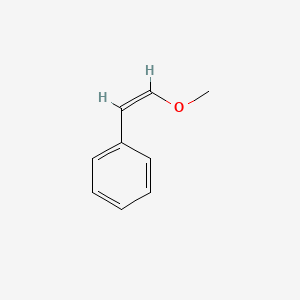
Styryltrimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styryltrimethylsilane is an organosilicon compound . It is a trialkylsilane and its Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane .
Molecular Structure Analysis
This compound contains a total of 28 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Wissenschaftliche Forschungsanwendungen
Functionalization of Surfaces : Styrylsilanes, including styryltrimethylsilane, have been used as coupling reagents for introducing organic functional groups on silica and glass surfaces. This is achieved through catalytic hydrosilylation and immobilization on silica under mild conditions (Kim, Lee, & Jun, 2018).
Organic-Inorganic Hybrid Materials : In the study of organic-inorganic hybrid materials, 4-styryltrimethoxysilane was cogelated using NH4F as a catalyst. This was followed by functionalization using Heck's reaction, showcasing the versatility of this compound derivatives in material science (Carbonneau et al., 2003).
Preparation of Organolithium Compounds : this compound and its derivatives have been used in the preparation of organolithium compounds, specifically β-styryllithium, via transmetalation reactions. This method is noted for its efficiency and lack of undesirable by-products (Seyferth, Vaughan, & Suzuki, 1964).
Polymer Electrolyte Hybrid Membranes : this compound was grafted into poly(ethylene-co-tetrafluoroethylene) films to create a polymer electrolyte hybrid membrane with high proton conductivity and thermal stability. This application demonstrates its potential in fuel cell technology (Chen, Asano, Maekawa, & Yoshida, 2007).
Reactions with Ruthenium Carbonyl : A study involving β-styrylpentamethyldisilane and ruthenium carbonyl revealed the formation of β-styryltrimethylsilane. This research provides insights into the reactions of vinyldisilanes and the potential formation of silapropenyl and silylene ruthenium complexes (Dai, Kano, Kako, & Nakadaira, 1999).
Cross-Couplings in Organic Chemistry : Polymethylhydrosiloxane, used in combination with CsF, facilitates cross-coupling of alkynes with vinyl, styryl, and aryl halides. This illustrates the use of this compound derivatives in complex organic synthesis processes (Gallagher & Maleczka, 2003).
Organic–Inorganic Polymer Hybrids : this compound is involved in the synthesis of organic–inorganic polymer hybrids, showcasing its role in creating materials with a balance of organic and inorganic components, useful in various industrial applications (Cazacu, Dra̧gan, & Vlad, 2003).
Cyanation of Organosilanes : Aryl-, diaryldimethyl-, and styrylsilanes have been cyanated under copper-mediated oxidative conditions. This method highlights the chemical versatility of this compound and related compounds in producing nitriles (Wang & Chang, 2013).
Eigenschaften
IUPAC Name |
trimethyl-[(E)-2-phenylethenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIONWRDVKJFHRC-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19372-00-0 |
Source


|
| Record name | Silane, trimethyl(2-phenylethenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-Ditert-butyl-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174103.png)
![4-[3-(Cycloheptylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174106.png)
![methyl (6E)-2-phenyl-4-(1-phenylethylamino)-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate](/img/no-structure.png)

